molecular formula C13H18IN B7919635 1-Benzyl-3-iodomethyl-piperidine

1-Benzyl-3-iodomethyl-piperidine

Cat. No.: B7919635
M. Wt: 315.19 g/mol
InChI Key: JBGGMRKIZJCVOD-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodomethyl-piperidine is a piperidine derivative featuring a benzyl group at the 1-position and an iodomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₆IN (inferred from analogs in ), with a molecular weight of approximately 313.18 g/mol (calculated). The iodine atom in the iodomethyl group confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for radioimaging agents .

Properties

IUPAC Name

1-benzyl-3-(iodomethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGMRKIZJCVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-iodomethyl-piperidine typically involves the iodination of 1-benzyl-3-methyl-piperidine. One common method includes the reaction of 1-benzyl-3-methyl-piperidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-3-iodomethyl-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-Benzyl-3-iodomethyl-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders and other medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-iodomethyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides hydrophobic interactions, while the iodomethyl group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Benzyl-3-iodomethyl-piperidine 3-iodomethyl, 1-benzyl C₁₃H₁₆IN ~313.18 High reactivity (iodine as leaving group); potential radiopharmaceutical use
1-Benzyl-3-(chloromethyl)piperidine 3-chloromethyl, 1-benzyl C₁₃H₁₆ClN 221.73 Less reactive than iodinated analog; used in alkylation reactions
1-Benzyl-4-bromopiperidin-3-one 4-bromo, 3-keto, 1-benzyl C₁₂H₁₄BrNO 268.15 Bromine enhances electrophilicity; ketone enables condensation reactions
(1-Benzylpiperidin-3-yl)methanol 3-hydroxymethyl, 1-benzyl C₁₃H₁₉NO 205.30 Polar, hydrogen-bonding capability; potential CNS drug intermediate
1-Benzyl-3-methylpiperidin-4-one 3-methyl, 4-keto, 1-benzyl C₁₃H₁₇NO 203.28 Methyl group increases lipophilicity; ketone for Schiff base formation
Key Observations:
  • Reactivity : The iodomethyl group in this compound offers superior leaving-group ability compared to chloromethyl or hydroxymethyl analogs, facilitating SN2 reactions .
  • Polarity: Hydroxymethyl and ketone-containing derivatives (e.g., (1-Benzylpiperidin-3-yl)methanol, 1-Benzyl-4-bromopiperidin-3-one) exhibit higher polarity, impacting solubility and pharmacokinetics .
  • Electrophilicity : Bromine and iodine substituents enhance electrophilic character, but iodine’s larger atomic radius may sterically hinder某些 reactions compared to smaller halogens .

Biological Activity

1-Benzyl-3-iodomethyl-piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and an iodomethyl group. The presence of iodine in the structure enhances its reactivity, making it suitable for various chemical transformations, including substitution and oxidation reactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as receptors and enzymes.

The mechanism through which this compound exerts its effects is multifaceted:

  • Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It potentially inhibits certain enzymes, affecting biochemical pathways crucial for cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)8
A549 (Lung Cancer)12

Case Studies

  • Study on CCR3 Antagonism : A related class of benzyl-piperidines was studied for their role as CCR3 antagonists. These compounds demonstrated significant efficacy in blocking eotaxin-induced chemotaxis in human eosinophils, suggesting a potential therapeutic role in allergic responses and asthma management .
  • Synthesis and Characterization : Research involving the synthesis of derivatives of this compound highlighted its utility as a building block in drug design. The derivatives exhibited enhanced biological activity compared to the parent compound, indicating the importance of structural modifications .

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